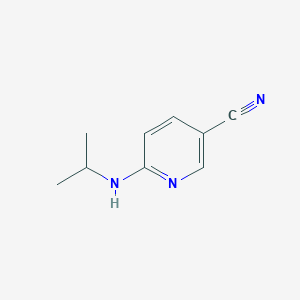
(1-éthyl-1H-pyrazol-5-yl)acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms
Applications De Recherche Scientifique
(1-ethyl-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Pyrazole derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Some pyrazole derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-ethyl-1H-pyrazol-5-yl)acetonitrile can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization and subsequent nitrile formation can yield (1-ethyl-1H-pyrazol-5-yl)acetonitrile .
Industrial Production Methods: Industrial production methods often utilize cost-effective and scalable processes. One such method involves the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which simplifies the reaction workup and presents eco-friendly attributes .
Analyse Des Réactions Chimiques
Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivities. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-1H-pyrazol-5-amine
- 1-Methyl-1H-pyrazole-5-acetonitrile
- 1-Phenyl-1H-pyrazole-5-acetonitrile
Uniqueness: (1-ethyl-1H-pyrazol-5-yl)acetonitrile is unique due to its specific ethyl and nitrile substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-(2-ethylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKAQYRLYSXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)

![N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2431251.png)
![4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2431253.png)
![4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2431254.png)
![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)
![(2E)-2-[1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-cyano-N-naphthalen-1-ylacetamide](/img/structure/B2431256.png)
![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)

